6-Isobutylquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

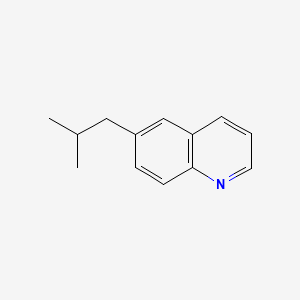

6-Isobutylquinoline is a useful research compound. Its molecular formula is C13H15N and its molecular weight is 185.26 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

6-Isobutylquinoline is a synthetic compound valued in various fields, notably in perfumery for its distinct leathery scent profile and fixative properties . Research indicates its potential in medicinal chemistry as well .

Fragrance Industry

This compound is employed in the fragrance industry for its intense leathery character, often found in masculine colognes . It blends well in chypre, leathery, and woody accords, adding depth and longevity to these compositions . It is a Givaudan product based on isobutyl quinolene and is a very long-lasting and effective fixative . At low concentrations, it exudes a warm, sweet, earthy-mossy leather scent .

Medicinal Chemistry

Isobutyl substituents, such as the one in this compound, have demonstrated good potency and selectivity with minimal addition of molecular weight and lipophilicity, making them valuable in medicinal chemistry . In the development of compounds targeting Trypanosoma brucei N-myristoyltransferase (TbNMT), this compound has been used as a scaffold to develop selective inhibitors .

Research on TbNMT Inhibitors

- A molecular hybridization approach was used to develop potent and highly selective TbNMT inhibitors, crucial for combating Human African Trypanosomiasis (HAT) .

- This compound was identified as a novel scaffold with selectivity for TbNMT over HsNMT (Human N-myristoyltransferase), making it an attractive starting point for optimization .

- Combining the quinoline isobutyl substituent with different terminal amines enhanced overall selectivity in synthesized compounds .

- An isobutyl group resulted in good potency and selectivity in a series of synthesized indazoles, related to quinolines . A crystal structure of the 5-isobutyl indazole ligand bound to LmNMT:MCoA showed a binding mode comparable to the 6-isobutyl quinoline, with the indazole N1 lone pair forming a key H-bond to Ser330 .

Cosmetic Industry

Cosmetic products require preservatives to prevent microbial spoilage and protect both the product and the consumer from potential infection . While the search results do not directly list this compound as a preservative, they do discuss the broader context of chemicals used in cosmetics and the importance of safety and stability .

Safety Considerations

The safety data sheet for Isobutyl Quinoline indicates that it can cause skin irritation .

Handling Precautions :

- Skin Contact: Take off contaminated clothing and shoes immediately and wash off with soap and plenty of water. If symptoms persist, consult a physician .

- Eye Contact: Immediately flush eyes with plenty of water, remove contact lenses, and keep the eye wide open while rinsing. If eye irritation persists, consult a specialist .

- Ingestion: Rinse mouth with water, keep the respiratory tract clear, and do not induce vomiting. Never give anything by mouth to an unconscious person. If symptoms persist, call a physician .

- Protection of First-Aiders: First aid responders should pay attention to self-protection and use the recommended protective clothing .

It is also reported that no specific antidote is available for Isobutyl Quinoline exposure .

Psychometric Studies

特性

CAS番号 |

68141-26-4 |

|---|---|

分子式 |

C13H15N |

分子量 |

185.26 g/mol |

IUPAC名 |

6-(2-methylpropyl)quinoline |

InChI |

InChI=1S/C13H15N/c1-10(2)8-11-5-6-13-12(9-11)4-3-7-14-13/h3-7,9-10H,8H2,1-2H3 |

InChIキー |

YKGUUBIPVHRERN-UHFFFAOYSA-N |

SMILES |

CC(C)CC1=CC2=C(C=C1)N=CC=C2 |

正規SMILES |

CC(C)CC1=CC2=C(C=C1)N=CC=C2 |

Key on ui other cas no. |

68198-80-1 68141-26-4 |

ピクトグラム |

Irritant |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。